

1-Amino-indan-4-ol hydrochloride CAS number and properties

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Compound of Interest

Compound Name: *1-Amino-indan-4-ol hydrochloride*

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An In-depth Technical Guide to **1-Amino-indan-4-ol hydrochloride**

Introduction

1-Amino-indan-4-ol hydrochloride, with the Chemical Abstracts Service (CAS) number 133497-59-3, is a specialized organic compound featuring an indan skeleton substituted with both an amino and a hydroxyl group.^{[1][2]} This bifunctional nature makes it a valuable chiral building block in medicinal chemistry and drug development. The rigid framework of the indan system provides a defined stereochemical orientation for its substituents, which is crucial for designing molecules with high specificity for biological targets. This guide provides a comprehensive overview of its properties, synthesis, applications, and safe handling protocols, tailored for professionals in research and development.

Physicochemical Properties

While detailed experimental data for **1-Amino-indan-4-ol hydrochloride** is not extensively published, its properties can be reliably inferred from its structure and data available from chemical suppliers. It is typically supplied as a white to off-white solid.^[3]

Property	Value	Source(s)
CAS Number	133497-59-3	[1] [2]
Molecular Formula	$C_9H_{11}NO \cdot HCl$ (or $C_9H_{12}ClNO$)	[1]
Molecular Weight	185.65 g/mol	[1]
Appearance	White to off-white solid	[3]
Purity	Typically ≥98%	[1]
Storage	Store under inert gas (Nitrogen or Argon) at 2-8°C	[3]

Note: For comparison, the parent compound, 1-Aminoindan (CAS 34698-41-4), is a liquid at room temperature with a molecular weight of 133.19 g/mol .[\[4\]](#)[\[5\]](#)

Synthesis and Chemical Logic

The synthesis of substituted aminoindanols like 1-Amino-indan-4-ol often involves multi-step sequences starting from readily available indanone precursors. A general and logical synthetic approach involves the strategic introduction of the hydroxyl and amino functionalities onto the indan core.

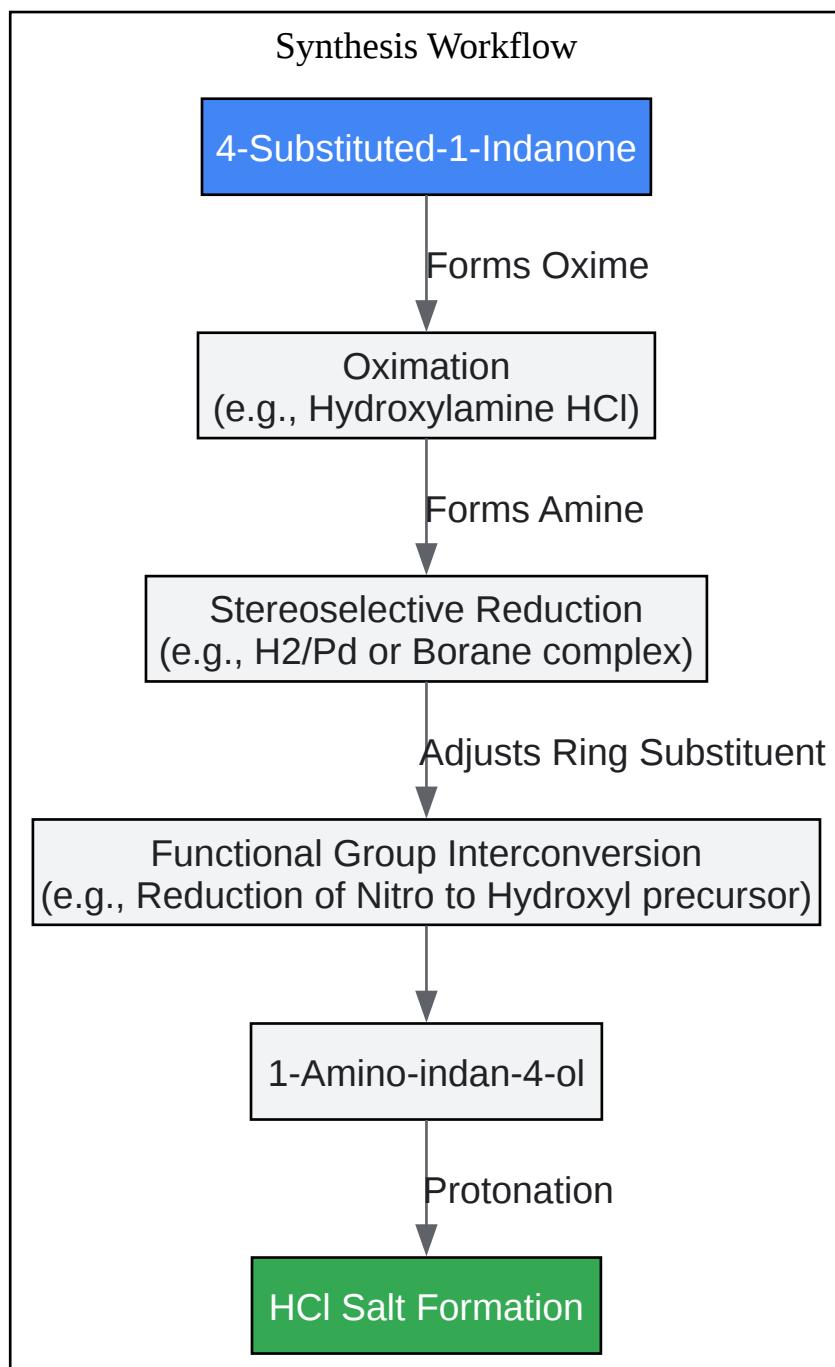
Conceptual Synthesis Pathway:

A common strategy begins with a substituted indanone, proceeds through oximation, followed by stereoselective reduction. For instance, the synthesis of the related *cis*-1-aminoindan-2-ol often starts from 1-indanone.[\[6\]](#) A plausible route to 1-Amino-indan-4-ol could involve:

- Nitration of Indanone: Introduction of a nitro group at the 4-position of the aromatic ring of 1-indanone.
- Reduction of Nitro Group: Selective reduction of the nitro group to an amino group. This step must be managed carefully to avoid reduction of the ketone. Alternatively, the nitro group is carried through the next steps and reduced at the end.

- Ketone Reduction/Amination: The ketone at the 1-position is converted to the amine. This can be achieved via reductive amination or by converting the ketone to an oxime followed by reduction.[6][7]
- Hydroxylation/Final Conversion: If starting with a precursor that does not have the hydroxyl group, it would be introduced, followed by the final amination step.
- Salt Formation: The final free base is treated with hydrochloric acid in a suitable solvent (e.g., isopropanol) to precipitate the stable hydrochloride salt.

The diagram below illustrates a generalized workflow for producing functionalized aminoindans, highlighting the key transformations.



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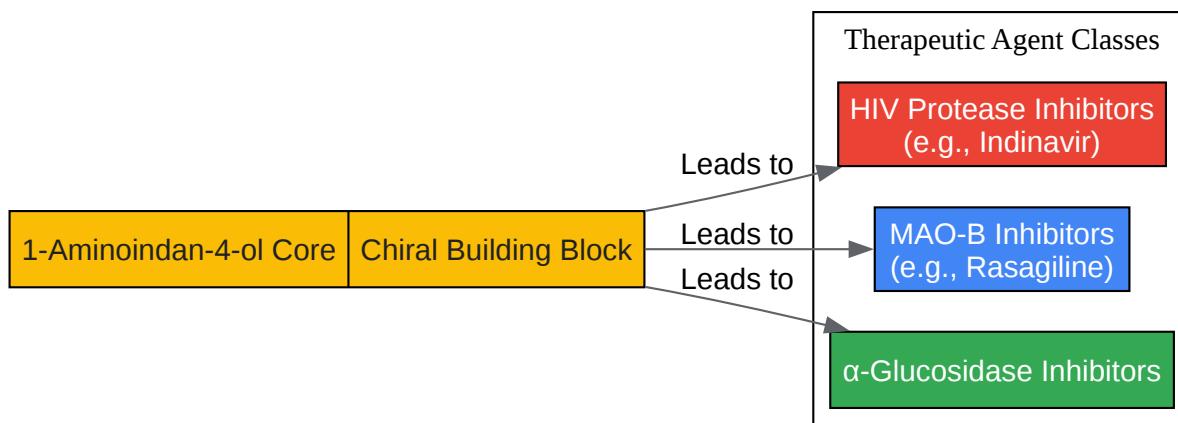
Caption: Generalized synthetic pathway for substituted 1-aminoindans.

Applications in Medicinal Chemistry and Drug Development

The true value of **1-Amino-indan-4-ol hydrochloride** lies in its role as a chiral scaffold for constructing more complex, biologically active molecules. The aminoindanol moiety is a privileged structure in drug design.[8][9]

- Enzyme Inhibitors: The rigid structure is ideal for designing inhibitors that fit into the active sites of enzymes. Notably, the related compound cis-1-amino-2-indanol is a cornerstone in the synthesis of HIV protease inhibitors like Indinavir.[10] Derivatives of aminoindanol have also been explored as α -glucosidase inhibitors for potential antidiabetic applications.[11]
- Neuroprotective Agents: The 1-aminoindan core is central to the structure of Rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease.[12][13] Synthetic routes to Rasagiline often start with (R)-1-aminoindan, highlighting the importance of this class of compounds as key intermediates.[14][15]
- Chiral Auxiliaries and Ligands: Enantiomerically pure aminoindanols are widely used as chiral auxiliaries or ligands in asymmetric synthesis, helping to control the stereochemical outcome of chemical reactions.[10][16]

The following diagram illustrates the central role of the aminoindan scaffold in accessing various classes of therapeutic agents.



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Caption: Role of the aminoindan scaffold as a key intermediate.

Detailed Experimental Protocol: Synthesis of an N-Alkylated 1-Aminoindan Derivative

While a specific protocol for **1-Amino-indan-4-ol hydrochloride** is not publicly detailed, the following procedure for the N-alkylation of the parent (R)-1-aminoindan to form Rasagiline provides a robust, field-proven template that can be adapted. This process illustrates the typical handling and reaction conditions for this class of compounds.[\[12\]](#)[\[14\]](#)[\[15\]](#)

Objective: To synthesize (R)-N-propargyl-1-aminoindan from (R)-1-aminoindan.

Materials:

- (R)-1-Aminoindan
- Propargyl chloride (or a sulfonate equivalent like propargyl benzenesulfonate)[\[15\]](#)
- Potassium carbonate (K_2CO_3), anhydrous
- Acetonitrile (ACN), anhydrous
- Toluene
- Deionized water
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Reaction vessel with stirring, heating mantle, and nitrogen inlet
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** To a clean, dry reaction vessel equipped with a magnetic stirrer and under a nitrogen atmosphere, add (R)-1-aminoindan (1 equivalent).

- Solvent and Base Addition: Add anhydrous acetonitrile to dissolve the aminoindan. Add anhydrous potassium carbonate (approx. 2-3 equivalents) to the solution. The potassium carbonate acts as the base to neutralize the HCl generated during the reaction.
- Alkylation: While stirring vigorously, slowly add propargyl chloride (1-1.2 equivalents) dropwise to the mixture. An initial exotherm may be observed.
- Reaction Monitoring: Heat the reaction mixture to approximately 60°C and maintain for 12-16 hours.^[14] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.
- Solvent Removal: Combine the filtrate and washings and remove the acetonitrile under reduced pressure using a rotary evaporator.
- Extraction: Dissolve the resulting crude residue in toluene. Transfer the solution to a separatory funnel and wash sequentially with deionized water (2x) and then with brine (1x). This removes any remaining inorganic salts and water-soluble impurities.
- Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, (R)-N-propargyl-1-aminoindan, typically as an oil.
- Purification (If Necessary): The crude product can be purified further by column chromatography on silica gel if high purity is required.

Causality: The use of a polar aprotic solvent like acetonitrile facilitates the S_n2 reaction. Anhydrous conditions are crucial to prevent side reactions. A base (K₂CO₃) is required to deprotonate the amine and neutralize the acid byproduct, driving the reaction to completion.

Safety and Handling

As a hazardous chemical, **1-Amino-indan-4-ol hydrochloride** and its analogs require careful handling in a controlled laboratory environment.^{[17][18][19]}

- Hazard Identification:
 - H302: Harmful if swallowed.[17]
 - H315: Causes skin irritation.[17]
 - H319: Causes serious eye irritation.[17]
 - H335: May cause respiratory irritation.[17]
- Precautionary Measures:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[17]
 - P280: Wear protective gloves, protective clothing, eye protection, and face protection.[17]
 - P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[17]
 - P302+P352: IF ON SKIN: Wash with plenty of soap and water.[17]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[17]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[20]
 - Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[20][21]
 - Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.[21]
- Storage and Disposal:
 - Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[3][17]
 - Dispose of contents and container in accordance with local, regional, and national regulations for hazardous chemical waste.[21]

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